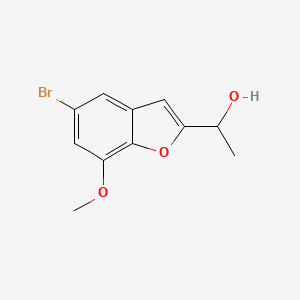

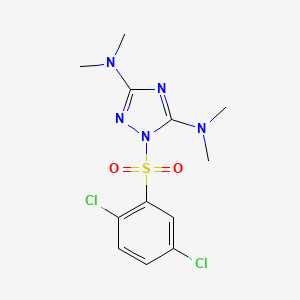

![molecular formula C12H11Cl2N3OS2 B3037473 2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide CAS No. 478063-50-2](/img/structure/B3037473.png)

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide

Overview

Description

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide (DCMB) is a synthetic compound that has a wide range of applications in scientific research. It is a member of the benzamide family and is the most widely used compound of its type. DCMB is used in a variety of laboratory experiments, such as enzyme assays, protein binding studies, and drug screening. DCMB has a wide range of biological and physiological effects, which make it an important tool for researchers.

Scientific Research Applications

Crystal Structure and Biological Studies

- Research on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, similar in structure to the compound , has been conducted. These studies involve characterization through spectral studies and X-ray diffraction. Additionally, in vitro biological activities like antioxidant and antibacterial effects against Staphylococcus aureus have been explored (Karanth et al., 2019).

Electrophysiological Activity

- A study on N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the compound , has shown potential in cardiac electrophysiological activity. These compounds have been compared to other class III agents in clinical trials for their potency in Purkinje fiber assays (Morgan et al., 1990).

Anticancer Agents

- Indapamide derivatives, related to the compound , have been synthesized and shown proapoptotic activity against melanoma cell lines. These compounds also demonstrated inhibition of human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).

Synthesis of Heterocyclic Compounds

- Research on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide Derivatives, closely related to the compound , has led to the synthesis of new heterocyclic compounds. This research is crucial in developing new molecules with potential pharmaceutical applications (Pokotylo et al., 2019).

Nonsteroidal Anti-inflammatory Drugs

- Research into derivatives of 2-aminothiazole and 2-amino-2-thiazoline, which relate to the compound , has led to the development of nonsteroidal anti-inflammatory drugs. These studies explore the synthesis, characterization, and potential therapeutic applications of these compounds (Lynch et al., 2006).

properties

IUPAC Name |

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3OS2/c1-7-12(20-17-16-7)19-6-5-15-11(18)8-3-2-4-9(13)10(8)14/h2-4H,5-6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADPVPGZXMMPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SCCNC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037391.png)

![4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037392.png)

![(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3037395.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3037396.png)

![4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B3037399.png)

![2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037403.png)

![(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3037405.png)

![1-(2-chlorobenzyl)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3037408.png)

![(E)-N-[(4-methylphenyl)methyl]-2-pyridin-4-ylethenesulfonamide](/img/structure/B3037413.png)